molecular formula C20H12Cl2O3 B11150589 3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11150589
M. Wt: 371.2 g/mol
InChI Key: JSELYQLVDXLRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 2,4-dichlorobenzyl chloride with a suitable benzo[c]chromen-6-one derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]chromen-6-one derivatives with additional functional groups, while reduction may produce partially or fully reduced benzo[c]chromen-6-one derivatives .

Scientific Research Applications

3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 2,4-dichlorobenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H12Cl2O3

Molecular Weight

371.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H12Cl2O3/c21-13-6-5-12(18(22)9-13)11-24-14-7-8-16-15-3-1-2-4-17(15)20(23)25-19(16)10-14/h1-10H,11H2

InChI Key

JSELYQLVDXLRFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.